2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Overview
Description
2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a heterocyclic compound with the molecular formula C9H15N3
Scientific Research Applications
2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
Target of Action
The primary target of 2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, also known as Imidazo[1,2-a]pyrazine, 5,6,7,8-tetrahydro-2-(1-methylethyl)- (9CI), is the Gαq protein . Gαq proteins are a type of G protein, which are involved in transmitting signals from certain stimuli outside a cell to its interior. They play a crucial role in many cellular processes .
Mode of Action
This compound interacts with its target, the Gαq proteins, by silencing them Key structural requirements for biological activity include a redox reactive thiol/disulfane substructure, an N-terminal basic amino group, a cyclohexylalanine moiety, and a bicyclic skeleton .
Biochemical Pathways
The silencing of Gαq proteins by this compound affects the intracellular signaling pathways initiated by G protein-coupled receptors (GPCRs) . GPCRs represent the largest family of cell-surface receptors in eukaryotes and their activation initiates a plethora of intracellular multistep signaling events .
Pharmacokinetics
It is known that the compound iscell-permeable , which suggests it can be absorbed and distributed within the body .
Result of Action
The result of the compound’s action is the inhibition of Gαq protein activity , which in turn affects the signaling pathways initiated by GPCRs . This can have various effects at the molecular and cellular level, depending on the specific pathway and cell type involved.
Action Environment
It is known that the compound exhibitscellular toxicity , which could potentially be influenced by factors such as the cellular environment and the presence of other compounds .
Future Directions
The future directions for “2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine” research could involve further exploration of the chemical space of Gαq inhibitors of the BIM chemotype . Additionally, the antifungal potential of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hybrids, their ability to overcome itraconazole resistance, and their low toxicity indicate the possible use of that series of compounds in a therapeutic alternative for the treatment of sporotrichosis .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
The effects of 2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine on cells and cellular processes are complex and multifaceted. This compound has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-characterized. Future studies could focus on identifying any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-isopropylimidazole with 1,2-diaminopropane in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; performed in anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide; reactions are usually conducted in polar solvents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine: Lacks the isopropyl group, which may affect its biological activity and chemical properties.
Imidazo[1,2-a]pyrazine derivatives: Various derivatives with different substituents exhibit diverse biological activities and applications.
Uniqueness
2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the isopropyl group may enhance its lipophilicity and membrane permeability, potentially improving its efficacy in biological systems .
Properties
IUPAC Name |
2-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-7(2)8-6-12-4-3-10-5-9(12)11-8/h6-7,10H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWUBMHGSRAQIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN2CCNCC2=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901194316 | |
Record name | 5,6,7,8-Tetrahydro-2-(1-methylethyl)imidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901194316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126052-25-3 | |
Record name | 5,6,7,8-Tetrahydro-2-(1-methylethyl)imidazo[1,2-a]pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126052-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6,7,8-Tetrahydro-2-(1-methylethyl)imidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901194316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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